2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide
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Overview
Description
2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide is a complex organic compound featuring a purine-imidazole fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Purine Core: The synthesis begins with the construction of the purine core, often starting from readily available precursors such as 6-chloropurine.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving appropriate diamine and carbonyl compounds.
Functional Group Modifications:
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide: can be compared with other purine-imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its fused purine-imidazole structure, which imparts distinct chemical reactivity and biological activity compared to other compounds. This makes it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-10-8-21-13-14(19-16(21)23(10)11-6-4-3-5-7-11)20(2)17(26)22(15(13)25)9-12(18)24/h3-8H,9H2,1-2H3,(H2,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFFHQJQZFRJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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